molecular formula C12H22O4 B058356 (S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate CAS No. 119392-31-3

(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate

Cat. No.: B058356
CAS No.: 119392-31-3
M. Wt: 230.3 g/mol
InChI Key: KWHASROAESAUCA-JTQLQIEISA-N
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Description

(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate is an organic compound with the molecular formula C12H22O4. This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound is often used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate typically involves the esterification of 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The dioxolane ring can also interact with enzymes and other proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate: The non-chiral version of the compound.

    Methyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate: A similar compound with a methyl ester group instead of an ethyl ester group.

    Propyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate: A similar compound with a propyl ester group.

Uniqueness

(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. The presence of the dioxolane ring also imparts specific chemical properties that can be exploited in various applications.

Properties

IUPAC Name

ethyl 5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-4-14-11(13)8-6-5-7-10-9-15-12(2,3)16-10/h10H,4-9H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHASROAESAUCA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCCC[C@H]1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559563
Record name Ethyl 5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119392-31-3
Record name 1,3-Dioxolane-4-pentanoic acid, 2,2-dimethyl-, ethyl ester, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119392-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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